molecular formula C7H4ClN3O B14176247 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

Cat. No.: B14176247
M. Wt: 181.58 g/mol
InChI Key: DFKBULNGSXZERR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its structure includes:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
  • Substituents: A chloro group at the 5-position and a carboxaldehyde group at the 3-position.

These functional groups confer unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis. The aldehyde group (-CHO) is particularly reactive, enabling further derivatization via condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11)

InChI Key

DFKBULNGSXZERR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C=O)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound, 1H-pyrazolo[3,4-c]pyridine-3-carboxaldehyde, 5-chloro-, features a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyridine ring (positions 3–6). The carboxaldehyde at position 3 and chlorine at position 5 introduce steric and electronic complexities, necessitating precise control over:

  • Regioselectivity : Ensuring correct fusion of the pyrazole and pyridine rings.
  • Functional Group Compatibility : Introducing the aldehyde without side reactions.
  • Chlorination Specificity : Directing halogenation to position 5.

Early synthetic routes for analogous pyrazolo-pyridines, such as pyrazolo[3,4-b]pyridines, often rely on 3-aminopyrazoles reacting with 1,3-dicarbonyl compounds. However, the [3,4-c] isomer demands distinct strategies due to differing ring fusion positions.

Preparation Methodologies

Pyridine Ring Construction on a Pyrazole Core

Cyclocondensation of 3-Amino-5-Chloropyrazole with 1,3-Dicarbonyl Derivatives

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Limitations

Method Yield (%) Key Advantage Limitation
Cyclocondensation with glyoxal 45 One-pot synthesis Low regioselectivity for Cl
Vilsmeier-Haack formylation 60 Late-stage functionalization Over-chlorination risk
Japp-Klingemann annulation 67 High chlorine fidelity Multi-step, costly reagents
TEMPO oxidation 82 Mild conditions, high yield Requires hydroxymethyl precursor

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.

    Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.

    Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazolo[3,4-c]pyridazine Derivatives
  • Example : 4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine derivatives (Patent WO 2017/098367).
  • Key Differences: Pyridazine vs. Pyridine: Pyridazine contains two nitrogen atoms in the six-membered ring (vs. Biological Activity: Pyridazine derivatives in the patent act as GABA receptor modulators for epilepsy and pain treatment, whereas pyridine-based analogs like the target compound may exhibit divergent pharmacological profiles due to altered electronic properties .
Pyrazolo[3,4-c]pyridine Carboxamides
  • Example : Apixaban (CAS 503612-47-3), a carboxamide derivative.
  • Key Differences :
    • Functional Group : Apixaban has a carboxamide (-CONH2) at the 3-position, enhancing solubility and hydrogen-bonding capacity compared to the aldehyde group in the target compound.
    • Applications : Apixaban is an anticoagulant, while the aldehyde group in 5-chloro-3-carboxaldehyde derivatives suggests utility as synthetic intermediates or enzyme inhibitors via Schiff base formation .

Substituent-Driven Comparisons

Halogen-Substituted Analogs
  • Example: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon).
  • Key Differences: Core Structure: Pyrazon is a pyridazinone (non-fused system), whereas the target compound has a fused pyrazole-pyridine scaffold. Substituents: Both compounds feature a chloro group, but Pyrazon’s herbicidal activity (via photosynthesis inhibition) contrasts with the target compound’s unexplored bioactivity .
Ester and Boronic Acid Derivatives
  • Example : Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride.
  • Key Differences :
    • Functional Group : The ester (-COOEt) in this derivative improves stability compared to the aldehyde group, which is prone to oxidation.
    • Salt Form : The hydrochloride salt enhances aqueous solubility, a property absent in the neutral aldehyde derivative .

Biological Activity

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C6H4ClN3O
  • Molecular Weight : 153.57 g/mol
  • Density : 1.531 g/cm³
  • PSA (Polar Surface Area) : 41.6 Ų

Biological Activity Overview

1H-Pyrazolo[3,4-C]pyridine derivatives exhibit a wide range of biological activities including:

  • Antimicrobial effects
  • Anticancer properties
  • Inhibition of specific enzymes (e.g., FGFR, TBK1)
  • Anti-inflammatory actions

Antimicrobial Activity

Research indicates that derivatives of 1H-pyrazolo[3,4-C]pyridine show significant antimicrobial activity against various pathogens. A study demonstrated the inhibitory effects of these compounds on bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of 5-Chloro-1H-Pyrazolo[3,4-C]pyridine

CompoundConcentration (μM)E. coli InhibitionB. subtilis InhibitionC. albicans Inhibition
PYR151.27 ± 0.1061.0 ± 0.01.3 ± 0.07
PYR2101.6 ± 0.01.35 ± 0.071.45 ± 0.07
PYR3201.7 ± 0.01.72 ± 0.171.55 ± 0.07

Note: Values are means of three replicates ± SE.

Anticancer Activity

The compound has also been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. A specific derivative demonstrated significant antitumor activity in xenograft models.

Table 2: FGFR Inhibition by Pyrazolo[3,4-C]pyridine Derivatives

CompoundIC50 (nM)Selectivity
Compound A<10High
Compound B<20Moderate
Compound C<50Low

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-C]pyridine derivatives is significantly influenced by their structural features:

  • Substituents at the N and C positions can enhance or diminish activity.
  • The presence of functional groups such as aldehydes is associated with increased potency against specific bacterial strains.

Case Study: TBK1 Inhibition

Recent studies have highlighted the effectiveness of certain pyrazolo[3,4-C]pyridine derivatives as TBK1 inhibitors with an IC50 value as low as 0.2 nM0.2\text{ nM}. These compounds were shown to inhibit downstream signaling pathways related to immune responses and cancer cell proliferation.

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